1-Decylguanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
2-decylguanidine |
InChI |
InChI=1S/C11H25N3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H4,12,13,14) |
InChI Key |
UUKBYINNKKOHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Alkylguanidinium Salts
Advanced Synthetic Routes for 1-Decylguanidine and Related Analogues
Several methods have been developed for the synthesis of this compound and its analogues, each with distinct advantages and applications. These routes include guanylation of primary amines, multi-step synthesis from isothiocyanates, and alkylation of guanidine (B92328) hydrochloride.
Synthesis via 1H-Pyrazole-1-carboxamidine Hydrochloride and Primary Amines
A prevalent and efficient method for preparing monoalkylguanidinium salts involves the reaction of a primary amine with 1H-pyrazole-1-carboxamidine hydrochloride. mdpi.com This reagent is favored for its high reactivity and good solubility characteristics. ntnu.no The synthesis is typically carried out by dissolving the primary amine, such as decylamine, and 1H-pyrazole-1-carboxamidine hydrochloride in a solvent like methanol. mdpi.com The mixture is stirred for an extended period, often at a slightly elevated temperature, to ensure the completion of the reaction. mdpi.com
The general reaction proceeds as follows: the primary amine attacks the electrophilic carbon of the carboxamidine, leading to the formation of the guanidinium (B1211019) salt and pyrazole (B372694) as a byproduct. ntnu.no The pyrazole can be subsequently removed by sublimation. mdpi.com The resulting guanidinium salt is then purified, commonly through recrystallization from a solvent like acetone, to yield the pure product as a white powder. mdpi.com This method has been successfully used to synthesize a series of alkylguanidinium chlorides with varying alkyl chain lengths, including decyl-, dodecyl-, tetradecyl-, and hexadecylguanidinium chlorides, with high yields (80-90%). mdpi.com
Researchers have also explored optimizing these reaction conditions. For instance, conducting the reaction in acetonitrile (B52724) at reflux has been shown to lead to rapid and complete conversion within hours, with minimal workup and no need for chromatographic purification. ntnu.no This streamlined process is particularly advantageous as guanidines can be challenging to purify due to their highly polar nature. ntnu.no Furthermore, this method has been adapted for solid-phase synthesis, where the amine is bound to a resin, and the guanylation is performed using 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like diisopropylethylamine (DIEA) in a solvent such as dimethylformamide (DMF). nih.gov
Table 1: Synthesis of Alkylguanidinium Chlorides using 1H-Pyrazole-1-carboxamidine Hydrochloride
| Alkylamine | Product | Yield (%) | Reference |
| Decylamine | Decylguanidinium chloride | 80-90 | mdpi.com |
| Dodecylamine | Dodecylguanidinium chloride | 80-90 | mdpi.com |
| Tetradecylamine | Tetradecylguanidinium chloride | 80-90 | mdpi.com |
| Hexadecylamine | Hexadecylguanidinium chloride | 80-90 | mdpi.com |
Multi-Step Approaches from Alkyl Isothiocyanates and Amines
Another versatile strategy for synthesizing N-alkylguanidines involves multi-step procedures starting from alkyl isothiocyanates and amines. acs.orgrsc.orgresearchgate.net This approach typically involves the initial formation of a thiourea (B124793) intermediate, which is then converted to the guanidine. researchgate.net
In a common sequence, an alkyl isothiocyanate reacts with a primary or secondary amine, or even ammonia (B1221849), to produce a thiourea. researchgate.net This thiourea intermediate is then S-alkylated, for example with an alkyl bromide like n-dodecyl bromide, to form a thiouronium bromide salt. researchgate.net The final step involves the reaction of this thiouronium salt with another equivalent of an amine or ammonia to yield the desired alkylated guanidine. researchgate.net This three-step process can often be combined into a one-pot procedure, offering high yields and a straightforward workup. researchgate.net
Recent advancements have introduced electrochemical methods for the synthesis of guanidines from isothiocyanates and amines in a single reaction vessel. rsc.org This one-pot operation is conducted in an aqueous medium within an undivided cell, using sodium iodide (NaI) as both an electrolyte and a mediator. rsc.org The process begins with the in situ generation of thiourea, followed by electrolytic guanylation with amines at ambient temperature. rsc.org This method is noted for its cost-effectiveness, step-economy, and high tolerance for various functional groups. rsc.org
Furthermore, the tandem Staudinger-aza-Wittig reaction of primary azidodeoxy sugars with triphenylphosphine-carbon disulfide provides a high-yield route to the corresponding isothiocyanato sugars, which can then be used in guanidine synthesis. nih.gov
Alkylation Strategies Utilizing Guanidine Hydrochloride and Chlorinated Alkanes
The direct alkylation of guanidine hydrochloride with chlorinated alkanes represents a straightforward approach to synthesizing N-alkylguanidinium salts. For instance, the synthesis of dodecylguanidine (B90949) hydrochloride has been achieved by reacting guanidine hydrochloride with 1-chlorododecane.
This reaction is typically carried out in a polar solvent such as ethanol (B145695) or toluene (B28343) under reflux conditions for several hours (10–12 hours). The initial reaction forms an intermediate which is then treated with a strong alkali, like a 20% sodium hydroxide (B78521) solution, to deprotonate the guanidinium group. Subsequent acidification, often with glacial acetic acid, yields the final hydrochloride salt. The choice of solvent can be optimized, with ethanol being preferred for the initial alkylation due to its polarity, which enhances the solubility of guanidine hydrochloride. Toluene can be advantageous in the subsequent alkali treatment step to improve phase separation.
This method has been shown to produce yields of approximately 80% after recrystallization, with optimal results achieved using a 1:1.5 molar ratio of guanidine hydrochloride to chlorinated dodecane. A biphasic protocol using phase-transfer catalysis has also been described as a convenient and mild method for the alkylation of guanidine-containing compounds with various alkyl halides and mesylates, offering good to excellent yields with limited purification. utoronto.ca
Table 2: Comparison of Synthetic Routes for N-Alkylguanidines
| Synthetic Route | Key Reagents | Intermediates | Advantages |
| Guanylation of Primary Amines | 1H-Pyrazole-1-carboxamidine HCl, Primary Amine | None | High yield, mild conditions, can be a one-pot synthesis mdpi.comntnu.no |
| From Alkyl Isothiocyanates | Alkyl Isothiocyanate, Amine | Thiourea, Thiouronium Salt | Versatile, can be a one-pot synthesis, electrochemical options available rsc.orgresearchgate.net |
| Alkylation of Guanidine HCl | Guanidine HCl, Chlorinated Alkane | Deprotonated Guanidinium | Straightforward, good yield |
Mechanistic Studies of Chemical Reactions Involving this compound Derivatives
Understanding the mechanistic pathways of reactions involving this compound derivatives is crucial for controlling their synthesis and predicting their reactivity.
Oxidative and Reductive Transformations
The guanidine functional group can participate in oxidative and reductive transformations. For instance, the oxidation of certain guanidino compounds can be influenced by factors such as pH and temperature. researchgate.net While specific studies on the oxidative and reductive transformations of this compound are not extensively detailed in the provided context, general principles of redox reactions involving related compounds can be inferred. For example, the hydrogenolysis of N-alkyl-N'-nitroguanidines to N-alkylguanidines is a known reductive process that utilizes catalytic hydrogenation. organic-chemistry.org The development of spinel-based catalysts has shown promise for both the catalytic hydrogenation and oxidation of various organic molecules, which could potentially be applied to guanidine derivatives. rsc.org
Nucleophilic Substitution Patterns
Nucleophilic substitution is a fundamental reaction type for guanidine derivatives. The guanidinium group itself is a strong organic base and can act as a nucleophile in various reactions. researchgate.netnih.gov Nucleophilic acyl substitution is a common reaction for carboxylic acid derivatives, where a nucleophile replaces a leaving group. pressbooks.pub The reactivity in these substitutions is governed by the stability of the tetrahedral intermediate formed and the nature of the leaving group. pressbooks.pub More reactive derivatives can be converted to less reactive ones. pressbooks.pub
In the context of this compound, the nitrogen atoms can act as nucleophiles. Nucleophilic aromatic substitution (SNAr) is a relevant pathway where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. beilstein-journals.orgmdpi.com This has been demonstrated in the synthesis of phenothiazine (B1677639) derivatives by reacting them with polyfluoroarenes. mdpi.com Similarly, aminoanthraquinone derivatives have been synthesized via nucleophilic substitution reactions. mdpi.com The principles of these reactions, involving the attack of a nucleophile on an electrophilic center, are applicable to the potential reactions of this compound with suitable electrophiles.
Stereochemical and Regioselective Control in Guanidine Synthesis (General academic consideration)
The synthesis of guanidines, including N-alkyl derivatives like this compound, presents significant challenges in controlling stereochemistry and regioselectivity. While this compound itself is an achiral molecule, the principles of stereocontrol are paramount when guanidine moieties are incorporated into complex, chiral natural products or pharmaceuticals. nih.govmdpi.com Regioselectivity, however, is a direct and critical challenge in the synthesis of asymmetrically substituted guanidines like this compound.
Stereochemical Control: Stereocontrol in guanidine synthesis is often achieved by directing the guanidinylation reaction in relation to a pre-existing stereocenter in the substrate. A notable strategy involves the directed stereoselective guanidinylation of alkenes, where a hydroxy or carboxy group can deliver the guanidine unit as an intact fragment with a high degree of stereocontrol. nih.gov This method has been shown to achieve complete diastereoselectivity in the delivery of guanidine to an unactivated double bond, directed by a nearby hydroxy group. nih.gov In the synthesis of chiral bicyclic guanidines, which can be used as catalysts, stereochemical integrity is often derived from enantiomerically pure α-amino acids that serve as starting materials. beilstein-journals.org Another approach involves the regioselective ring-opening of optically pure epoxides with a guanidine base, which introduces a chiral substituent onto the guanidine framework. arkat-usa.org
Regioselective Control: Regioselectivity is a major consideration due to the presence of multiple nucleophilic nitrogen atoms in the guanidine core. The direct alkylation of guanidine can lead to a mixture of mono-, di-, and tri-substituted products. To achieve regioselective N-alkylation, chemists employ several strategies:
Protecting Groups: A common and effective method involves the use of protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), on two of the guanidine nitrogens. utoronto.caresearchgate.net This allows for the selective alkylation of the remaining unprotected nitrogen. For instance, N',N''-di-Boc-guanidine can be regioselectively alkylated under mild biphasic conditions. utoronto.ca The choice of protecting group is crucial as it influences the reactivity and the conditions required for subsequent deprotection. researchgate.net
Guanidinylating Reagents: The choice of the guanidinylating reagent is pivotal. Reagents like N,N′-di-Boc-N″-triflylguanidine and N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea have been developed for efficient and selective guanidinylation of primary amines. researchgate.net The reaction of an amine, such as decylamine, with a protected S-methylisothiourea is a standard method to form a protected N-alkylguanidine, which can then be deprotected.
Reaction Conditions: The selection of base, solvent, and alkylating agent can significantly influence the regiochemical outcome. beilstein-journals.org Studies on the N-alkylation of indazole, a related heterocyclic system, show that steric and electronic effects of substituents on the ring, along with the reaction conditions, dictate the N-1 versus N-2 alkylation ratio. beilstein-journals.org For example, a biphasic protocol using a phase-transfer catalyst has been shown to be an effective method for the regioselective allylation of protected guanidines. utoronto.ca
Intramolecular Interactions: In certain substrates, intramolecular hydrogen bonding can control the conformation of the guanidine moiety, thereby influencing the accessibility of specific nitrogen atoms and directing the regioselectivity of the reaction. acs.org
These principles allow for the controlled synthesis of complex guanidine-containing molecules and are fundamental considerations for producing specific N-alkylguanidines like this compound with high purity.
Methodological Advancements for Scalable Synthesis of N-Alkylguanidinium Compounds
The increasing importance of N-alkylguanidinium compounds has driven the development of efficient and scalable synthetic methods. These advancements focus on improving yields, reducing reaction times, using environmentally benign reagents, and ensuring applicability to industrial-scale production.
One of the most direct and industrially viable routes to N-monoalkylguanidines is the reaction of guanidine salts with alkyl halides. A patented method for producing dodecylguanidine acetate (B1210297) (Dodine), a close analog of this compound, involves the reaction of guanidine hydrochloride with chlorinated dodecane. google.com This approach is highlighted as being suitable for large-scale industrial production due to its simple steps and gentle reaction conditions. google.com The synthesis of 1-octylguanidine hemisulfate, another similar compound, is also achieved through the reaction of S-methylisothiourea sulfate (B86663) with octylamine, a route amenable to scaling.
A significant methodological advancement is the development of a mild and convenient biphasic protocol for the N-alkylation of protected guanidines. utoronto.ca This method offers an alternative to traditional approaches and is particularly useful for large-scale syntheses because it allows for the use of more affordable alkyl chlorides instead of bromides and often requires minimal purification of the products. utoronto.ca
The table below summarizes key findings from a study on this biphasic alkylation protocol, demonstrating its efficiency with various electrophiles.
| Entry | Guanidine Substrate | Electrophile | Phase Transfer Catalyst (PTC) | Yield (%) |
|---|---|---|---|---|
| 1 | N',N''-di-Boc-N-benzylguanidine | Allyl Bromide | Bu₄NBr | 98 |
| 2 | N',N''-di-Boc-N-benzylguanidine | Benzyl Bromide | Bu₄NBr | 96 |
| 3 | N',N''-di-Boc-guanidine | Allyl Bromide | None | 94 |
| 4 | N',N''-di-Cbz-N-benzylguanidine | Allyl Bromide | Bu₄NBr | 97 |
| 5 | N',N''-di-Boc-N-benzylguanidine | Benzyl Chloride | Bu₄NBr | 95 |
Data adapted from a study on biphasic alkylation protocols, demonstrating the method's versatility. utoronto.ca The substrates shown are representative examples from the study and not specific to this compound synthesis.
More recent innovations aim to streamline N-alkylation further. A mechanistically distinct approach leverages a reductively activated boron-group transfer reagent for the general N-alkylation of various N-nucleophiles using alkylboronic esters. acs.org This copper-catalyzed C-N coupling platform demonstrates robust scalability, with successful gram-scale synthesis of pharmaceutical analogues, and offers excellent regioselectivity. acs.org Such methods represent the cutting edge of N-alkylation and could be adapted for the large-scale synthesis of compounds like this compound, addressing needs in both medicinal and process chemistry. acs.org
Investigations into Molecular and Cellular Mechanisms of Action for N Alkylguanidinium Compounds
Membrane Interaction and Permeabilization Dynamics
The interaction of N-alkylguanidinium compounds, such as 1-decylguanidine, with cellular membranes is a critical aspect of their biological activity. These interactions can lead to significant changes in membrane structure and function, ultimately impacting cellular integrity and viability.
Disruption of Cellular and Organelle Membrane Integrity
N-alkylguanidinium compounds are known to cause significant disruption to both cellular and organelle membranes. The mode of action for dodine (B1670866) (dodecylguanidine monoacetate), a related compound, involves the disruption of cell membranes. epa.gov Studies on Pseudomonas syringae have shown that treatment with dodecylguanidine (B90949) monoacetate leads to extensive damage to the cytoplasmic membrane, resulting in cell death. nih.gov This damage is characterized by the leakage of intracellular components such as potassium ions, UV-absorbing materials, and ribose-containing molecules. nih.gov
The disruptive effects are not limited to the outer cell membrane. Research indicates that these compounds can also affect organelle membranes. For instance, some studies suggest that guanidine-based compounds may play a role in the disruption of fungal cell membranes. frac.info Furthermore, the interaction of certain compounds with mitochondrial membranes can induce permeability and aggregation of these organelles. mdpi.com At the molecular level, this disruption is thought to be driven by the amphiphilic nature of the N-alkylguanidinium compounds, which allows them to insert into the lipid bilayer, leading to a loss of structural integrity. Mitochondrial outer membrane permeabilization (MOMP) is a critical event in apoptosis and can be initiated by various stimuli, leading to the release of proteins from the intermembrane space into the cytosol. wikipedia.org
Modulation of Membrane Permeability and Associated Transport Systems
Beyond outright disruption, N-alkylguanidinium compounds can modulate membrane permeability and interfere with associated transport systems. The permeabilization of cell membranes is a key mechanism for many antimicrobial peptides and can occur through various models, including the formation of pores or a "carpet-like" disruption of the lipid bilayer. nih.govresearchgate.net These actions can lead to an imbalance of ions and other molecules across the membrane.
The presence of membrane transporters can significantly influence the local concentration of substances at the membrane surface. nih.gov By altering the membrane environment, N-alkylguanidinium compounds can indirectly affect the function of these transport proteins, which are crucial for maintaining cellular homeostasis. wikipedia.orgopenaccessjournals.com For example, changes in membrane fluidity or integrity can impact the activity of ion channels and other transport systems embedded within the membrane. libretexts.org The interaction of these compounds with the membrane can lead to a state of disequilibrium due to an imbalance of charges and surface tension, which drives the permeabilization process. mdpi.com
Formation of Micellar and Supramolecular Assemblies in Biological Environments
In aqueous environments, amphiphilic molecules like this compound can self-assemble into micelles when their concentration exceeds the critical micelle concentration (CMC). wikipedia.orgrjpdft.com This process is driven by the hydrophobic effect, where the hydrophobic alkyl chains aggregate to minimize contact with water, while the hydrophilic guanidinium (B1211019) headgroups remain exposed to the aqueous phase. wikipedia.orgwikipedia.org The formation of these supramolecular assemblies is a key characteristic of surfactants and can significantly influence their interaction with biological systems. nih.gov
Studies on related guanidinium compounds, such as dodecylguanidine monoacetate, have determined their CMC and suggest that their membrane-damaging effects are more severe above this concentration. frac.info These micellar and other supramolecular structures can act as reservoirs for the compound and can interact with biological membranes in ways distinct from individual molecules. core.ac.uknih.gov For instance, they can facilitate the solubilization and transport of other molecules and can fuse with or disrupt lipid bilayers, further contributing to the permeabilization of cell membranes. researchgate.netchemrxiv.org The shape and size of these assemblies are influenced by factors such as concentration, temperature, pH, and ionic strength. wikipedia.org
Intracellular Target Engagement and Biochemical Pathway Perturbations
Once inside the cell, N-alkylguanidinium compounds can interact with various intracellular components, leading to the perturbation of essential biochemical pathways.
Interaction with Nucleic Acids: RNA Degradation and Release Dynamics
The positively charged guanidinium group can interact with negatively charged nucleic acids like RNA. nih.gov Theoretical studies modeling the interaction between the guanidinium ion and RNA bases suggest the formation of stable complexes through hydrogen bonding. nih.gov While direct evidence for this compound-induced RNA degradation is limited, the release of ribose-containing molecules from cells treated with dodecylguanidinium suggests a potential impact on RNA integrity or its cellular containment. nih.gov
The process of RNA degradation is a normal cellular process, but uncontrolled degradation can be detrimental. wikipedia.orggene-quantification.de The interaction of small molecules with RNA can lead to the stabilization or degradation of the nucleic acid. rsc.org It is plausible that the binding of this compound to RNA could alter its structure and susceptibility to cellular ribonucleases, or that the disruption of cellular compartments could lead to the release of RNAs. nih.govnih.gov
Protein Denaturation and Unfolding Kinetics
Guanidinium chloride is a well-known protein denaturant that can cause proteins to unfold from their native three-dimensional structure into a non-functional state. libretexts.orgnih.gov This process often occurs in a cooperative manner. nih.gov The denaturation process can be influenced by factors like temperature and the presence of other chemical agents. netzsch.commdpi.comscielo.org.mx
Studies combining a dodecyl alkyl chain with a guanidinium group in the compound dodine have shown that it can unfold small proteins at millimolar concentrations. nih.gov This suggests that 1-decylguanidinium could have similar protein-denaturing properties. The mechanism of denaturation by guanidinium involves direct interaction with the protein surface, which disrupts the delicate balance of forces, including hydrophobic interactions and hydrogen bonds, that maintain the protein's native conformation. wikipedia.orgnih.gov The unfolding process can proceed through intermediate states, such as a "molten globule" state, before complete denaturation. nih.govmdpi.com The kinetics of protein unfolding can vary significantly, with some proteins denaturing very slowly. nih.gov
Elucidation of Unfolding Pathways and Intermediate Conformational States
The interaction of N-alkylguanidinium compounds with proteins can induce unfolding through various pathways, often leading to intermediate conformational states. Unlike traditional denaturants like urea (B33335) and guanidinium hydrochloride that typically cause a cooperative "all-or-none" unfolding, alkylated guanidinium derivatives can induce a more gradual denaturation process. acs.orgnih.gov This allows for the potential to study partially folded or "molten globule" states of proteins. plos.org
Theoretical and experimental studies suggest that proteins can unfold via multiple pathways, and the presence of denaturants can shift the dominant pathway. nih.govpitt.edu For instance, as the concentration of a denaturant increases, a protein might switch from a pathway with a highly structured transition state to one with a less structured transition state. nih.gov The long alkyl chain of compounds like this compound, combined with the charged guanidinium headgroup, likely facilitates interactions with both hydrophobic and charged regions of proteins, influencing the unfolding landscape and stabilizing certain intermediate conformations. nih.govmdpi.com
Influence on Protein Stability and Structure-Function Relationships
N-Alkylguanidinium compounds can significantly influence protein stability. The presence of the guanidinium group, a known protein denaturant, coupled with a hydrophobic alkyl chain, creates a molecule with potent effects on protein structure. acs.orgnih.govmdpi.com These compounds can destabilize the native conformation of proteins at much lower concentrations than traditional denaturants. acs.orgnih.gov For example, millimolar concentrations of dodecylguanidinium acetate (B1210297) can cause a substantial decrease in the melting temperature of a protein, a destabilization that would require molar concentrations of guanidinium chloride to achieve. acs.org
This destabilization can have profound effects on the structure-function relationship of proteins. By altering the three-dimensional structure, these compounds can inhibit enzyme activity or disrupt protein-protein interactions. The ability to fine-tune the unfolded state of a protein with these compounds offers a tool to study how specific structural elements contribute to a protein's function. acs.orgnih.gov The stability of a protein is a delicate balance between enthalpic and entropic forces, and the introduction of N-alkylguanidinium compounds can shift this balance, favoring unfolded or partially folded states. diva-portal.org
| Feature | N-Alkylguanidinium Compounds (e.g., Dodine) | Traditional Denaturants (e.g., Guanidinium Chloride) |
| Effective Concentration | Millimolar (mM) acs.org | Molar (M) acs.org |
| Unfolding Pattern | Can be gradual, allowing for intermediate states acs.orgnih.gov | Typically cooperative ("all-or-none") acs.orgnih.gov |
| Impact on Stability | Significant destabilization at low concentrations acs.org | Requires high concentrations for similar destabilization acs.org |
Interference with Specific Amino Acid Transport Systems, e.g., Tryptophan Uptake
A key mechanism of action for some N-alkylguanidinium compounds is the disruption of amino acid transport. rsc.org Specifically, they have been shown to interfere with tryptophan uptake. rsc.orgresearchgate.net Tryptophan is an essential amino acid, and its import into the cell is critical for various metabolic processes, including protein synthesis. nih.govmdpi.com
Studies using yeast as a model organism have demonstrated that a functional tryptophan biosynthetic pathway is crucial for tolerance to certain biocidal alkylated guanidinium salts. rsc.org This suggests that these compounds may inhibit tryptophan import, making the cell reliant on its own synthetic capabilities. rsc.org The interference with tryptophan transport could be a result of direct inhibition of the transporter protein, such as Tat2 in yeast, or indirect effects on the cell membrane that disrupt the transporter's function. rsc.org
Impact on Vacuolar Function and Cellular Ion Homeostasis
N-Alkylguanidinium compounds can affect vacuolar function and disrupt cellular ion homeostasis. rsc.org The vacuole in yeast, analogous to the lysosome in mammalian cells, is essential for maintaining ion balance, pH regulation, and detoxification. rsc.orgresearchgate.net
Research has shown that for certain N-alkylguanidinium derivatives, the ability of yeast cells to maintain acidic vacuoles is essential for survival. rsc.org This implies that the compound may interfere with the vacuolar H+-ATPase (V-ATPase), a proton pump responsible for acidifying the vacuole. Disruption of vacuolar acidification can lead to a cascade of downstream effects, including altered ion gradients and impaired ability to cope with cellular stress. rsc.org The maintenance of ion homeostasis, the steady state of ion concentrations within a cell, is critical for numerous cellular processes and is tightly regulated by various transporters and channels. nih.govcore.ac.ukrsc.org The perturbation of this balance by N-alkylguanidinium compounds represents a significant aspect of their cellular toxicity.
Modulation of Mitochondrial Permeability Transition Pore Activity
The mitochondrial permeability transition pore (MPTP) is a non-selective channel in the inner mitochondrial membrane, and its opening can lead to mitochondrial dysfunction and cell death. frontiersin.orgnih.govnih.gov The activity of the MPTP is regulated by various factors, including calcium ions and reactive oxygen species. nih.govnih.gov
While direct studies on this compound's effect on the MPTP are limited, the guanidinium group is a component of compounds known to influence mitochondrial function. The opening of the MPTP allows for the passage of solutes up to 1.5 kDa, leading to mitochondrial swelling and the dissipation of the mitochondrial membrane potential. frontiersin.orgplos.org Given that N-alkylguanidinium compounds can perturb cellular ion homeostasis and interact with membranes, it is plausible that they could modulate MPTP activity, either directly or indirectly, contributing to their cytotoxic effects.
Perturbation of Core Metabolic Pathways (e.g., Purine (B94841) Nucleotide Synthesis, Glucose Metabolism)
N-Alkylguanidinium compounds can disrupt core metabolic pathways, including purine nucleotide synthesis and glucose metabolism. Purine synthesis is a fundamental process that produces the building blocks for DNA and RNA. wikipedia.orgnih.govpressbooks.pub The synthesis of purines is an energy-intensive pathway that utilizes amino acids, bicarbonate, and formyl groups. wikipedia.org
Guanidine-containing compounds have been shown to affect glucose metabolism. nih.gov For instance, galegine, a guanidine (B92328) derivative, stimulates glucose uptake and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Activation of AMPK can lead to the inhibition of fatty acid synthesis and stimulation of fatty acid oxidation. nih.gov Furthermore, some studies have indicated that exposure to certain chemicals can disrupt glucose metabolism by affecting key enzymes in glycolysis. mdpi.com The interference with these central metabolic pathways can have far-reaching consequences for cell growth and survival.
Mechanistic Basis of Microbiocidal and Antifouling Efficacy
The microbiocidal and antifouling properties of N-alkylguanidinium compounds stem from their multifaceted interactions with microbial cells. A primary mechanism is the disruption of the cytoplasmic membrane, which leads to the lysis of cellular compartments. rsc.org This membrane-disrupting activity is a common feature of cationic surfactants, where the hydrophobic alkyl chain inserts into the lipid bilayer and the charged headgroup interacts with the membrane surface.
Cellular Lysis and Induced Morphological Alterations in Microorganisms
The primary mechanism of action for many N-alkylguanidinium compounds is the disruption of the microbial cell membrane, leading to cellular lysis and death. The guanidinium headgroup, combined with a lipophilic alkyl chain, facilitates interaction with and insertion into the lipid bilayer of the cell membrane. This disruption compromises the membrane's integrity, leading to leakage of essential intracellular components and ultimately, cell death.
Electron microscopy studies have provided visual evidence of the dramatic morphological changes induced by these compounds in various microorganisms. For instance, treatment of Staphylococcus aureus with certain alkyl guanidinium derivatives has been shown to cause cell deformation, DNA rearrangement, and eventual cell death with the release of cytoplasmic content. acs.org At higher concentrations, effects on the lipid layer of the cytoplasmic membrane become apparent. acs.org Similarly, other studies have demonstrated that antibacterial compounds can induce the formation of pores in cell wall membranes and cause cytoplasm agglutination. mdpi.com In E. coli, observed alterations include a reduction in cell size and the appearance of bubbles and blisters on the cell surface. mdpi.com In S. aureus, treatment can lead to the formation of open holes and deep craters on the cell surface, which can culminate in cellular rupture. mdpi.com
The lytic capability of these compounds is rooted in their chemical nature. The guanidinium group can be considered a chaotrope, capable of disrupting the non-covalent interactions that stabilize biological structures like the cell membrane. opsdiagnostics.com This is complemented by the detergent-like action of the alkyl tail, which partitions into the lipid layer, further destabilizing the membrane. opsdiagnostics.com This dual mechanism of action makes N-alkylguanidinium compounds potent lytic agents.
Table 1: Observed Morphological Alterations in Microorganisms Induced by N-Alkylguanidinium and Related Compounds
| Microorganism | Compound Type | Observed Morphological Alterations | Reference(s) |
| Staphylococcus aureus | Alkyl Guanidinium Derivative (L15) | Deformed cell shape, DNA rearrangement, release of cytoplasmic content, effects on the lipid layer. | acs.org |
| Escherichia coli | Antibacterial Compound (39) | Cytoplasm agglutination, formation of pores in cell wall membranes. | mdpi.com |
| Pseudomonas aeruginosa | Antibacterial Compound (39) | Cytoplasm agglutination, formation of pores in cell wall membranes. | mdpi.com |
| Klebsiella pneumoniae | Antibacterial Compound (39) | Cytoplasm agglutination, formation of pores in cell wall membranes. | mdpi.com |
| Escherichia coli | Natural Compound | Reduction in cell size, appearance of bubbles and blisters on the cell surface. | mdpi.com |
| Staphylococcus aureus | Natural Compound | Open holes and deep craters on the cell surface, cellular rupture. | mdpi.com |
Hypothesized Interactions with Microbial Ribosomal Apparatus
While membrane disruption is a primary mechanism, there is growing interest in the potential for N-alkylguanidinium compounds to interact with intracellular targets, including the microbial ribosomal apparatus. The ribosome is a well-established target for many classes of antibiotics, which can inhibit protein synthesis at various stages. nih.govweizmann.ac.il These antibiotics typically bind to specific sites on the ribosomal RNA (rRNA) or ribosomal proteins. nih.govweizmann.ac.il
The guanidinium moiety is crucial for the biological activity of these compounds, not just for facilitating uptake but also for potential target binding. acs.org It is hypothesized that the positively charged guanidinium group can engage in electrostatic interactions and hydrogen bonding with the negatively charged phosphate (B84403) backbone of rRNA. The structure of dodecylguanidinium acetate (dodine), for example, combines a guanidinium headgroup with an alkyl chain, and has been studied for its protein-denaturing properties. nih.govacs.org This suggests a capacity to interact with and disrupt the structure of complex biomolecular assemblies like ribosomes.
While direct, high-resolution structural evidence of this compound binding to the ribosome is still emerging, the hypothesis is supported by several lines of reasoning. The chemical properties of the guanidinium group are well-suited for interaction with the rRNA-rich environment of the ribosome. raineslab.com Furthermore, the observation that some suppressive drug interactions occur between protein and DNA synthesis inhibitors suggests a complex interplay where nonoptimal regulation of ribosomal genes can be a factor. technion.ac.il Inhibition of protein synthesis by compounds that also induce DNA stress points to the potential for multi-target effects, where ribosomal function is perturbed. technion.ac.il Future research employing techniques like crystallography and cryo-electron microscopy will be crucial to definitively map the binding sites and elucidate the precise inhibitory mechanisms of N-alkylguanidinium compounds at the microbial ribosome.
Table 2: Key Concepts in Ribosomal Inhibition by Antibiotics
| Concept | Description | Relevance to N-Alkylguanidinium Compounds | Reference(s) |
| Ribosomal Target Sites | Antibiotics bind to specific sites on the 30S or 50S ribosomal subunits, often involving rRNA. | The guanidinium group's positive charge may facilitate interaction with the negatively charged rRNA backbone. | nih.govweizmann.ac.il |
| Inhibition of Protein Synthesis | Mechanisms include blocking tRNA binding, inhibiting peptide bond formation, or hindering translocation. | The specific mechanism for N-alkylguanidinium compounds is still under investigation. | nih.govweizmann.ac.il |
| Guanidinium Moiety's Role | Essential for both cellular uptake and hypothesized target binding. | The guanidinium group is critical for the antimicrobial activity of these compounds. | acs.org |
| Protein Denaturation | Some guanidinium compounds are known to denature proteins. | This property may contribute to the disruption of ribosomal structure and function. | nih.govacs.org |
Strategies for Biofilm Inhibition and Dispersal
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them highly resistant to conventional antibiotics and host immune responses. mdpi.com N-alkylguanidinium compounds and related structures are being investigated for their potential to both inhibit the formation of biofilms and disperse existing ones.
The strategies for combating biofilms can be broadly categorized. One approach is to interfere with the initial stages of biofilm formation, such as bacterial adhesion to surfaces. frontiersin.org The surface-active properties of N-alkylguanidinium compounds may play a role here, altering the physicochemical properties of the surface or the bacterial cell itself to prevent attachment. For example, coating surfaces with quaternary ammonium (B1175870) salts has been shown to deter bacterial colonization. nih.gov
Another key strategy is the disruption of the EPS matrix. nih.gov The EPS is composed of polysaccharides, proteins, and extracellular DNA (eDNA). mdpi.com Compounds that can degrade or interfere with the synthesis of these components can weaken the biofilm structure, making the embedded bacteria more susceptible to antimicrobial agents.
Furthermore, interference with quorum sensing (QS) is a promising anti-biofilm strategy. nih.govscielo.br QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. scielo.brnih.gov Some N-alkylimidazole derivatives have shown that longer alkyl chains can improve anti-biofilm activity, potentially by interfering with QS signaling pathways. nih.gov By blocking these communication channels, the coordinated development of a biofilm can be prevented.
Finally, some compounds can induce the dispersal of mature biofilms, causing the bacteria to revert to a more susceptible planktonic (free-swimming) state. mdpi.com This can be achieved by targeting signaling pathways within the bacteria, such as those involving cyclic di-GMP. nih.gov
Table 3: Anti-Biofilm Strategies and the Potential Role of N-Alkylguanidinium Compounds
| Strategy | Mechanism of Action | Potential Role of N-Alkylguanidinium Compounds | Reference(s) |
| Inhibition of Adhesion | Preventing the initial attachment of bacteria to surfaces. | The surfactant-like properties may alter surface characteristics or bacterial cell surfaces. | frontiersin.orgnih.gov |
| Disruption of EPS Matrix | Degrading or inhibiting the synthesis of polysaccharides, proteins, and eDNA. | The chaotropic and detergent-like nature may help to break down the EPS matrix. | mdpi.comnih.gov |
| Quorum Sensing Inhibition | Interfering with bacterial cell-to-cell communication. | The alkyl chain length can influence anti-biofilm activity, possibly through QS interference. | scielo.brnih.gov |
| Induction of Biofilm Dispersal | Triggering the transition from a sessile biofilm state to a planktonic state. | May interfere with intracellular signaling pathways that control the biofilm lifecycle. | mdpi.comnih.gov |
Advanced Research Applications and Methodologies Utilizing 1 Decylguanidine
Application in Protein Chemistry and Biophysical Studies
Guanidinium (B1211019) compounds are widely utilized in the study of protein folding and unfolding. While specific research on 1-decylguanidine is limited, the properties of its close homolog, dodecylguanidinium acetate (B1210297) (dodine), provide significant insights into its potential applications as a chemical denaturant. The guanidinium group, common to these compounds, is a powerful protein denaturant. nih.govmagen-tec.comqinmuchem.com
This compound, like other guanidinium salts, is expected to function as a potent chemical denaturant, disrupting the non-covalent interactions that stabilize the native three-dimensional structure of proteins. magen-tec.comqinmuchem.com The mechanism of denaturation by guanidinium compounds involves the disruption of hydrogen bonds and hydrophobic interactions within the protein, leading to the unfolding of the polypeptide chain. qinmuchem.com
Research on dodecylguanidinium acetate (dodine) has shown that it can unfold small proteins at millimolar concentrations. nih.gov This is a significant advantage over traditional denaturants like guanidinium hydrochloride, which often require much higher concentrations to achieve similar effects. nih.gov The decyl chain of this compound would contribute to a detergent-like character, which, in concert with the guanidinium headgroup, allows for an efficient disruption of protein structure. nih.gov This dual nature allows for a more gradual denaturation process compared to the "all-or-none" unfolding typically seen with guanidinium hydrochloride alone. nih.gov This property could allow researchers to fine-tune the unfolded state of a protein, providing a valuable tool for detailed protein refolding studies. nih.gov
A significant advantage of using alkylguanidinium compounds like this compound in protein denaturation studies is their compatibility with spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy. These methods are essential for monitoring the conformational changes in proteins as they unfold.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins. Traditional denaturants like guanidinium hydrochloride have strong absorption in the far-ultraviolet region, which can interfere with the measurement of high-quality CD spectra. nih.gov In contrast, alkylguanidinium compounds like dodine (B1670866) are transparent enough at their effective millimolar concentrations to allow for the measurement of full-range CD spectra. nih.gov This enables a more precise analysis of changes in the α-helical and β-sheet content of a protein during denaturation.
Fluorescence Spectroscopy: Intrinsic protein fluorescence, primarily from tryptophan residues, is a sensitive probe of the local environment within a protein. Protein unfolding exposes these residues to the solvent, causing a characteristic change in their fluorescence emission spectrum. The use of this compound as a denaturant is fully compatible with this technique, allowing researchers to monitor the changes in the tertiary structure of the protein in real-time.
The table below summarizes the comparative advantages of using an alkylguanidinium compound, exemplified by dodine, over a traditional denaturant.
| Feature | Alkylguanidinium (e.g., Dodine) | Guanidinium Hydrochloride |
|---|---|---|
| Effective Concentration | Millimolar (mM) | Molar (M) |
| Denaturation Profile | Gradual, tunable | Cooperative, "all-or-none" |
| Circular Dichroism Compatibility | High (transparent in far-UV at working concentrations) | Low (strong absorbance in far-UV) |
| Fluorescence Spectroscopy Compatibility | High | High |
Development of Advanced Separation and Extraction Technologies
The unique chemical properties of this compound lend themselves to applications in advanced separation and extraction technologies, particularly in the fields of microextraction and solvent extraction.
While direct applications of this compound as an ionic liquid-based surfactant in microextraction are not extensively documented, the structural characteristics of the molecule are highly relevant to this field. Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low volatility. Guanidinium-based cations can be paired with various anions to form ILs. The 1-decylguanidinium cation, with its long alkyl chain and charged headgroup, would exhibit surfactant properties.
In dispersive liquid-liquid microextraction (DLLME), a small amount of an extraction solvent is dispersed in an aqueous sample containing the analyte of interest. The large surface area of the dispersed droplets facilitates rapid extraction of the analyte. ILs are increasingly being used as extraction solvents in DLLME due to their excellent solvating properties and environmental benefits. A hypothetical 1-decylguanidinium-based IL could be used as an effective extraction solvent for moderately nonpolar bioactive compounds from aqueous matrices.
Guanidine (B92328) compounds have been investigated for their role as "suppressors" in solvent extraction processes, particularly for the separation of metal ions. In the Next-Generation Caustic-Side Solvent Extraction (NG-CSSX) process, which is used for the removal of cesium from nuclear waste, guanidine compounds are essential for efficient stripping of the extracted metal ion from the organic phase. While this compound itself is not the primary compound used, the principles apply to lipophilic guanidines. These compounds act as lipophilic organic bases that facilitate the transfer of the metal ion back into an aqueous stripping solution. The long alkyl chain of this compound would ensure its solubility in the organic phase of such a system.
The table below outlines the key components of a representative NG-CSSX solvent and the role of the guanidine suppressor.
| Solvent Component | Function | Relevance of Guanidine Suppressor |
|---|---|---|
| Extractant (e.g., Calixarene) | Selectively binds the target metal ion (e.g., Cesium) | - |
| Modifier | Improves the solubility and properties of the extractant | - |
| Diluent (e.g., Isoparaffinic hydrocarbon) | Acts as the bulk organic solvent | - |
| Guanidine Suppressor | Acts as a lipophilic base to enable efficient stripping of the metal ion from the organic phase | The lipophilic nature, provided by alkyl chains like decyl, is crucial for its function. |
Probing Cellular Processes and Biological Pathways in Model Systems
Based on a comprehensive review of publicly available scientific literature, there are no specific research applications of this compound in the context of probing cellular processes or biological pathways in model systems. Research in this area for related long-chain alkylguanidinium compounds has primarily focused on their cytotoxic effects rather than their use as tools to investigate biological mechanisms.
Chemical-Genetic Screening Approaches in Eukaryotic Models (e.g., Saccharomyces cerevisiae)
Chemical-genetic screening in the budding yeast, Saccharomyces cerevisiae, is a powerful high-throughput technique used to identify the cellular targets of bioactive compounds and to understand their mechanisms of action. This approach systematically tests a compound against a collection of yeast strains, each with a single gene deletion. By identifying which gene deletions render the yeast hypersensitive to the compound, researchers can infer the function of the protein product of that gene in mitigating the compound's effects.
Methodology Overview:
A typical chemical-genetic screen involves the following steps:
Library of Mutants: A comprehensive library of S. cerevisiae deletion mutants, covering all non-essential genes, is utilized.
Compound Treatment: These mutant strains are exposed to a sub-lethal concentration of the chemical agent under investigation.
Growth Analysis: The growth of each mutant strain in the presence of the compound is compared to its growth in a control condition.
Hit Identification: Strains that exhibit significantly reduced growth in the presence of the compound are identified as "hits."
Data Analysis: The genes corresponding to these hits are then analyzed for functional enrichment to identify biological pathways and processes affected by the compound.
While this methodology is well-established for a variety of compounds, specific data from chemical-genetic screens involving this compound is not available. Therefore, no data table of sensitive or resistant yeast strains for this particular compound can be provided.
Investigation of Cellular Responses to Chemical Stress and Adaptive Mechanisms
When eukaryotic cells are exposed to a chemical stressor, they activate a complex network of signaling pathways and transcriptional programs to mitigate damage and promote survival. This is known as the cellular stress response. Investigating these responses provides insight into the compound's mechanism of action and the cell's adaptive strategies.
Commonly studied stress responses in S. cerevisiae include:
DNA Damage Response: Activation of cell cycle checkpoints and DNA repair pathways.
Oxidative Stress Response: Upregulation of antioxidant enzymes and detoxification systems.
Protein Misfolding Stress (Unfolded Protein Response): Increased production of chaperone proteins to refold or degrade damaged proteins in the endoplasmic reticulum and cytoplasm.
General Stress Response: A broader transcriptional program that prepares the cell for a variety of harsh conditions.
Studies on the cellular response to a specific chemical often involve techniques such as transcriptomics (to measure changes in gene expression) and proteomics (to measure changes in protein levels and modifications). However, there is no available research detailing the specific cellular stress responses or adaptive mechanisms induced by this compound in S. cerevisiae or other eukaryotic models. Consequently, a data table summarizing the transcriptional or proteomic changes in response to this compound cannot be generated.
Computational and Theoretical Studies of N Alkylguanidinium Interactions
Molecular Dynamics Simulations of Compound-Protein and Compound-Membrane Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the dynamic behavior of biomolecular systems at an atomic level. nih.govnih.gov This technique is particularly insightful for understanding how N-alkylguanidinium compounds, such as 1-decylguanidine, interact with proteins and cellular membranes. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, predict binding affinities, and elucidate the mechanisms underlying molecular interactions over time. nih.govresearchgate.net
In the context of this compound, simulations typically model the compound in a solvated environment with a target protein or a lipid bilayer representing a cell membrane. frontiersin.orgnih.gov The interactions are governed by a set of mathematical functions known as a force field (e.g., CHARMM, AMBER), which defines the potential energy of the system based on the positions of its constituent atoms. nih.govresearchgate.net Through these simulations, the dual nature of this compound's interaction can be visualized: the positively charged guanidinium (B1211019) headgroup forms strong electrostatic interactions and hydrogen bonds, primarily with negatively charged residues on a protein surface or the phosphate (B84403) groups of lipid headgroups in a membrane. acs.orgmit.edu Concurrently, the hydrophobic 10-carbon decyl tail seeks to embed itself within non-polar pockets of a protein or the hydrophobic core of the lipid bilayer. frontiersin.org
Studies on analogous cationic amphiphiles and arginine-rich peptides reveal that the guanidinium group's ability to form bidentate hydrogen bonds with carboxylate or phosphate groups is a critical factor in the initial binding affinity. mit.edu For compound-membrane interactions, simulations show these molecules initially binding to the membrane surface. This is followed by the insertion of the alkyl chain into the lipid core, which can disrupt the local lipid packing and increase membrane fluidity. frontiersin.org The binding free energy, a key thermodynamic parameter indicating the strength of the interaction, can be calculated from these simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to quantify the stability of the compound-protein or compound-membrane complex. mdpi.com
| Interaction Component | Energy Contribution (kcal/mol) | Description |
|---|---|---|
| Electrostatic Energy | -45.5 | Strong attractive force between the cationic guanidinium headgroup and anionic lipid phosphate groups. |
| Van der Waals Energy | -22.1 | Favorable interactions from the insertion of the decyl tail into the hydrophobic membrane core. |
| Total Binding Free Energy (ΔG_bind) | -15.3 | Overall thermodynamic stability of the compound within the membrane environment, accounting for solvation effects. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and intrinsic reactivity of molecules like this compound. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which various molecular properties can be derived. For the guanidinium group, DFT calculations confirm that the positive charge is not localized on a single atom but is delocalized across the central carbon and three nitrogen atoms due to resonance, a feature that enhances its stability and interaction potential. researchgate.netwikipedia.org
A key output of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability. nih.gov For a saturated system like 1-decylguanidinium, this gap is expected to be significant, indicating low intrinsic reactivity in terms of participating in covalent reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. scispace.com The MEP map visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the 1-decylguanidinium cation, the MEP would show a strong positive potential (electrophilic character) concentrated around the guanidinium headgroup, which is the primary site for non-covalent interactions with anions and polar molecules. mdpi.com In contrast, the decyl chain would exhibit a neutral, non-polar potential. These calculations can also be used to determine other quantum chemical descriptors like electronegativity, chemical hardness, and softness, which further quantify the reactivity profile of the compound. mdpi.commdpi.com
| Property | Calculated Value | Interpretation |
|---|---|---|
| E_HOMO | -8.21 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| E_LUMO | 1.54 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 9.75 eV | Indicates high chemical stability and low reactivity. |
| Dipole Moment | 0.85 Debye | Reflects the overall polarity of the molecule's electronic structure. |
| Mulliken Charge on Guanidinium Group | +1.0 | Confirms the delocalization of the positive charge across the entire headgroup. |
In Silico Modeling of Membrane Transport and Permeability
In silico models are crucial for predicting how a compound like this compound might traverse biological membranes, a key factor in its bioavailability and mechanism of action. nih.govresearchgate.net These computational approaches can estimate membrane permeability, often expressed as an effective permeability coefficient (Pe), without the need for extensive experimental assays. researchgate.net Given its amphiphilic structure, with a charged headgroup and a lipophilic tail, the passive diffusion of this compound is a complex process involving partitioning from an aqueous phase into the non-polar membrane interior and then re-solvating in the aqueous phase on the other side. nih.gov
More sophisticated methods involve using MD simulations to model the entire transport process directly. researchgate.netcore.ac.uk Techniques like umbrella sampling or steered MD can be used to calculate the potential of mean force (PMF) profile, which represents the free energy landscape a molecule encounters as it moves across the membrane. nih.gov The PMF profile for this compound would typically show a deep energy well corresponding to the favorable state where the decyl tail is in the hydrophobic core and the guanidinium headgroup is anchored at the lipid-water interface. A significant energy barrier at the center of the membrane would need to be overcome for translocation to occur, a process that is generally slow for charged molecules. core.ac.uk
| Compound Class | Key Descriptor | Predicted P_e (10⁻⁶ cm/s) | Governing Factor |
|---|---|---|---|
| Short-chain (C4-C6) Cationic Amphiphile | Low logP | < 1.0 | Poor partitioning into the membrane. |
| Mid-chain (C8-C12) Cationic Amphiphile | Optimal logP | 5.0 - 10.0 | Balanced partitioning and diffusion. |
| Long-chain (>C14) Cationic Amphiphile | High logP | < 2.0 | High retention within the membrane (membrane trapping). |
Predictive Modeling of Biochemical Pathway Perturbations and Network Analysis
Predictive modeling can be used to hypothesize the downstream biological consequences of a cell's interaction with this compound. nih.gov Given its strong membrane-active properties suggested by its structure, the primary perturbation is likely the disruption of cell membrane integrity. latrobe.edu.auucl.ac.uk Network analysis and systems biology approaches can translate this initial physical interaction into a predicted impact on biochemical pathways. nih.gov
These models often integrate large-scale 'omics' data (e.g., transcriptomics, proteomics) from cells treated with known membrane-disrupting agents. researchgate.net By analyzing the patterns of gene or protein expression changes, it is possible to build a "perturbation signature." This signature can then be mapped onto established biochemical pathway and protein-protein interaction networks (e.g., from databases like KEGG or Reactome). For agents that compromise the cell membrane, this analysis typically reveals the upregulation of stress-response pathways, including those related to osmotic stress, oxidative stress, and the unfolded protein response (UPR). nih.gov
Furthermore, the disruption of membrane potential and ion gradients can trigger signaling cascades leading to programmed cell death (apoptosis). nih.gov Network analysis can identify key nodes (proteins) that are central to this response. For example, the influx of extracellular calcium due to membrane damage is a potent apoptotic signal that would be highlighted in such a model. While direct experimental data for this compound may be limited, predictive models built on data from functionally similar compounds—such as other cationic surfactants or antimicrobial peptides that operate via membrane disruption—can generate testable hypotheses about its cellular mechanism of action. nih.govlatrobe.edu.au These models can predict which pathways are most likely to be affected, providing a roadmap for subsequent experimental validation.
| Pathway Category | Specific Pathway Example | Predicted Effect | Key Network Nodes |
|---|---|---|---|
| Cellular Stress Response | Oxidative Stress Response | Upregulation | NRF2, HMOX1 |
| Ion Homeostasis | Calcium Signaling Pathway | Dysregulation | CALM1, CAMKII |
| Programmed Cell Death | Intrinsic Apoptosis Pathway | Activation | CASP9, BCL2, BAX |
| Lipid Metabolism | Phospholipid Biosynthesis | Upregulation | FASN, SREBF1 |
Future Directions and Emerging Research Avenues for 1 Decylguanidine Research
Elucidation of Structure-Activity Relationships for Enhanced Functional Specificity
Future research into 1-decylguanidine and its analogs is critically focused on understanding the relationship between their chemical structure and biological activity. The goal is to design new molecules with heightened specificity towards target organisms or pathways, thereby enhancing efficacy and minimizing off-target effects. Studies on related polyalkylated guanidinium (B1211019) compounds have already demonstrated that subtle changes in the alkyl substituents can lead to significant differences in their biological impact. rsc.org
A key area of investigation involves modifying the length and branching of the alkyl chains. The lipophilicity conferred by the decyl group in this compound is crucial for its interaction with cell membranes, a common target for guanidinium-based biocides. Systematic variation of this alkyl chain, for instance, by synthesizing and testing analogs with shorter (e.g., octyl) or longer (e.g., dodecyl) chains, will provide crucial data. ornl.govgoogle.com Furthermore, exploring branched alkyl chains, such as in N,N',N"-Tris(3,7-dimethyloctyl)guanidine, could reveal how steric hindrance influences membrane insertion and activity. ornl.gov
Another avenue is the exploration of substitutions on the guanidinium headgroup itself. While this compound has a simple substitution pattern, creating di- and tri-substituted analogs, such as N,N'-dibutyl-N''-decylguanidinium chloride, can modulate the compound's charge distribution, pKa, and hydrogen-bonding capabilities. google.com These modifications can fine-tune the molecule's interaction with specific residues in target proteins or lipid headgroups on cell surfaces. rsc.orgysxbcn.com
Chemical-genetic profiling has emerged as a powerful tool to probe these structure-function relationships. By screening libraries of yeast gene-deletion mutants for sensitivity to different guanidinium derivatives, researchers can identify compound-specific genetic interactions. rsc.org For example, such studies have shown that while different alkylated guanidiniums may share a common effect on tryptophan import, they can have unique impacts on other pathways, such as vacuolar function or stress response. rsc.org This approach allows for a systematic mapping of how structural changes redirect the compound's biological effects, paving the way for the rational design of molecules with highly specific functional profiles.
| Compound Name |
| This compound |
| N-Butyl-N′-decylguanidinium |
| N-hexyl-N′-(3-hydroxypropyl)-N′′-octylguanidinium chloride |
| N,N',N"-Tris(3,7-dimethyloctyl)guanidine |
| N,N',N"-Tris(n-decyl)guanidine |
| N,N'-Dibutyl-N''-decylguanidinium chloride |
| Dodecyl guanidinium acetate (B1210297) (dodine) |
Exploration of Synergistic Effects with Complementary Bioactive Agents
A significant frontier in this compound research is the investigation of its potential synergistic interactions with other bioactive compounds. Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, offers a promising strategy to enhance therapeutic or biocidal efficacy, combat resistance, and broaden the spectrum of activity. mdpi.comgenesispub.org
The exploration of synergy is particularly relevant for antimicrobial applications. For instance, dodecyl guanidinium acetate (dodine), a related mono-substituted guanidinium salt, has demonstrated synergistic anti-fouling activity when combined with other biocides like tributyltin oxide. google.com Future studies could explore pairing this compound with conventional antibiotics, antifungals, or other membrane-active agents. The mechanism could involve this compound disrupting the cell membrane, thereby facilitating the entry of a second agent that acts on an intracellular target.
Pharmacodynamic synergy can occur when compounds act on different but complementary pathways. genesispub.org For example, combining this compound with a compound that inhibits a specific metabolic pathway or cellular repair mechanism could create a potent multi-pronged attack. The interaction between plant-derived compounds and conventional drugs often showcases this principle, where one agent enhances the activity of another by modulating different biological processes. mdpi.com
Furthermore, pharmacokinetic synergy is another important area. This involves one compound altering the absorption, distribution, metabolism, or excretion of another to enhance its bioavailability and potency. mdpi.com A well-known example is piperine (B192125) from black pepper, which inhibits metabolic enzymes, thereby increasing the effective concentration of other compounds. genesispub.org Research could investigate whether this compound or its derivatives could be paired with agents that inhibit efflux pumps, a common mechanism of drug resistance in microbial and cancer cells, effectively trapping the bioactive agent inside the cell. genesispub.org
| Compound Name |
| This compound |
| Dodecyl guanidinium acetate (dodine) |
| Tributyltin oxide |
| Piperine |
Application of Advanced Spectroscopic and Imaging Modalities for Deeper Mechanistic Insights
To gain a more profound understanding of how this compound functions at a molecular level, future research will increasingly rely on advanced spectroscopic and imaging techniques. These methods provide unparalleled spatial and chemical information, allowing scientists to visualize the compound's interactions with cellular structures in real-time and without destructive sample preparation. nih.govhi-ern.de
Advanced Spectroscopic Techniques:
Raman Spectroscopy and Microscopy: Confocal Raman microscopy is a powerful non-destructive technique that can identify molecules based on their unique vibrational fingerprints. hi-ern.de It can be used to map the distribution of this compound within a single cell or a biofilm, revealing its localization in the membrane or other cellular compartments. By tracking shifts in the Raman spectra of both the compound and cellular components (lipids, proteins), researchers can probe the specific chemical interactions, such as hydrogen bonding, that underpin its mechanism of action. ysxbcn.comhi-ern.de
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is another vibrational spectroscopy technique valuable for studying molecular interactions. It has been used to demonstrate that the adsorption of alkylguanidines onto surfaces involves hydrogen bond formation between the guanidinium's N-H groups and oxygen atoms on the substrate. ysxbcn.com This approach can be applied to model membrane systems to detail the precise nature of this compound's perturbation of the lipid bilayer.
Advanced Imaging Modalities:
Imaging Mass Spectrometry (IMS): IMS technologies, such as MALDI and DESI, allow for the label-free mapping of the spatial distribution of molecules directly from tissue sections or cell cultures. nih.gov This could be used to visualize the penetration and accumulation of this compound in a complex biological environment, providing direct evidence of its target sites. nih.gov
Hyperspectral Imaging (HSI): HSI combines digital imaging with spectroscopy to acquire both spatial and spectral information from a sample. nih.gov This technique can provide detailed data on the chemical changes occurring within cells upon exposure to this compound, offering a comprehensive view of its physiological impact. mdpi.com
By integrating these advanced modalities, researchers can move beyond static measurements and observe the dynamic processes of this compound's activity, providing a much deeper mechanistic understanding that can guide the development of more effective derivatives.
| Technique | Application for this compound Research |
| Confocal Raman Microscopy | Mapping subcellular distribution and probing chemical interactions with lipids/proteins. hi-ern.de |
| FT-IR Spectroscopy | Analyzing hydrogen bonding and interactions with model membranes. ysxbcn.com |
| Imaging Mass Spectrometry (IMS) | Label-free visualization of compound accumulation in biological samples. nih.gov |
| Hyperspectral Imaging (HSI) | Assessing the overall chemical and physiological changes in cells upon treatment. mdpi.com |
Integration with Systems Biology and Omics Approaches for Comprehensive Biological Profiling
To fully comprehend the biological impact of this compound, future research must adopt a holistic, systems-level perspective. Systems biology moves away from a reductionist approach—studying single components in isolation—to an integrative one that analyzes the complex interactions within an entire biological system. nih.govbioscipublisher.com This is achieved by leveraging high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, to generate a comprehensive profile of the cellular response to the compound. researchgate.net
Chemical-Genetic Profiling (Genomics): As a foundational systems-level approach, chemical genetics systematically screens for genes that modulate sensitivity to a compound. A comprehensive screen of non-essential gene deletion mutants, for example in yeast, can reveal which biological processes and pathways are essential for tolerance to this compound. rsc.org This unbiased method can pinpoint the compound's targets and off-targets, revealing that even closely related alkylated guanidiniums have distinct spectra of in-vivo targets. rsc.org
Transcriptomics: Using technologies like microarrays or RNA-sequencing, transcriptomics analyzes the entire set of RNA transcripts in a cell. This can reveal which genes are up- or down-regulated in response to this compound exposure, providing a snapshot of the cell's transcriptional response to the chemical stress and highlighting the specific defense or repair mechanisms that are activated.
Proteomics and Metabolomics: Mass spectrometry-based proteomics can identify and quantify changes in the entire protein complement of a cell, revealing the downstream effects of transcriptional changes and identifying post-translational modifications. oatext.com Metabolomics, in turn, measures the global profile of small-molecule metabolites. Together, these approaches can illuminate the specific metabolic pathways disrupted by this compound, providing a detailed functional readout of its activity. researchgate.net
Integrating these multi-omics datasets using bioinformatics and computational modeling is a herculean task but yields incredible predictive power. bioscipublisher.comoatext.com This approach can build detailed network models of the compound's mode of action, identifying not just a single target but the entire cascade of biological events it triggers. scirp.org Such a comprehensive biological profile is invaluable for predicting potential efficacy, understanding mechanisms of resistance, and designing next-generation compounds with improved specificity.
| Omics Technology | Information Gained for this compound |
| Genomics (Chemical-Genetic Profiling) | Identification of genes and pathways essential for tolerance; target identification. rsc.org |
| Transcriptomics | Analysis of global gene expression changes in response to the compound. researchgate.net |
| Proteomics | Quantification of protein level changes and post-translational modifications. oatext.com |
| Metabolomics | Profiling of metabolic disruptions and pathway inhibition. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
